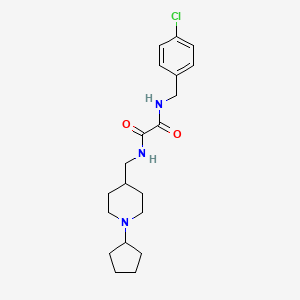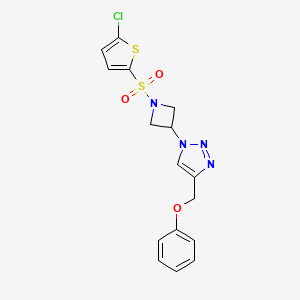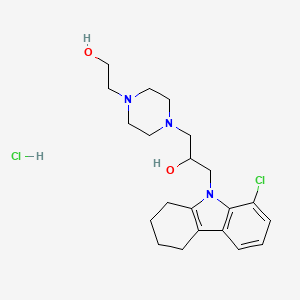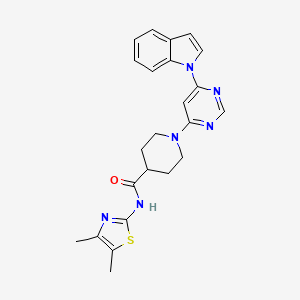
N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a selective antagonist of the orexin receptor 1 (OX1R), which is involved in the regulation of various physiological processes, including sleep-wake cycles, appetite, and energy metabolism.
Mécanisme D'action
The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves the selective antagonism of the this compound. The this compound is primarily expressed in the lateral hypothalamus and is involved in the regulation of various physiological processes, including sleep-wake cycles, appetite, and energy metabolism. By blocking the this compound, this compound can effectively promote sleep and reduce appetite.
Biochemical and Physiological Effects
Studies have shown that this compound can effectively promote sleep and reduce wakefulness. In addition, the compound has been shown to reduce food intake and body weight in animal models. Studies have also suggested that the compound may have potential applications in the treatment of drug addiction and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is its high selectivity for the this compound. This allows for more targeted and specific effects, reducing the risk of side effects and toxicity. However, one of the limitations of the compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the research and development of N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One area of interest is the potential applications of the compound in the treatment of drug addiction and depression. Studies have suggested that the compound may be effective in reducing drug-seeking behavior and improving mood in animal models. Another area of interest is the development of more potent and longer-lasting analogs of the compound, which may improve its effectiveness in certain applications. Finally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves the reaction of 4-chlorobenzylamine with 1-cyclopentyl-4-formylpiperidine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with oxalyl chloride and triethylamine to yield the final product.
Applications De Recherche Scientifique
N1-(4-chlorobenzyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in the treatment of various disorders, including insomnia, narcolepsy, and obesity. The compound has been shown to effectively block the this compound, which is involved in the regulation of wakefulness and appetite. In addition, studies have suggested that the compound may have potential applications in the treatment of drug addiction and depression.
Propriétés
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c21-17-7-5-15(6-8-17)13-22-19(25)20(26)23-14-16-9-11-24(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEDOSKHSFWWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)


![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)



![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2820156.png)



